4-(4,5-Dihydro-1H-imidazol-2-yl)aniline hydrochloride

α1A-Adrenoceptor Agonist Receptor Binding Affinity Structure-Activity Relationship (SAR)

Researchers investigating α1-adrenoceptor pharmacology often struggle with batch-to-batch variability and incomplete pharmacological characterization of tool compounds. This 2-aryl-2-imidazoline derivative delivers a fully validated hydrochloride salt with precise, publication-grade potency data, eliminating guesswork in dose-response studies. - α1A-adrenoceptor agonist with EC50 = 3.20 nM, providing a reproducible baseline for in vitro signaling assays. - Measurable α2-adrenoceptor affinity (Ki = 79 nM) enables controlled selectivity profiling within the same experiment. - Stable, pure hydrochloride salt (>97%) supplied with full analytical documentation, ready for immediate SAR derivatization or reference standard use.

Molecular Formula C9H12ClN3
Molecular Weight 197.66 g/mol
CAS No. 61033-86-1
Cat. No. B6343488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4,5-Dihydro-1H-imidazol-2-yl)aniline hydrochloride
CAS61033-86-1
Molecular FormulaC9H12ClN3
Molecular Weight197.66 g/mol
Structural Identifiers
SMILESC1CN=C(N1)C2=CC=C(C=C2)N.Cl
InChIInChI=1S/C9H11N3.ClH/c10-8-3-1-7(2-4-8)9-11-5-6-12-9;/h1-4H,5-6,10H2,(H,11,12);1H
InChIKeySHDZIGFWOKNAKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4,5-Dihydro-1H-imidazol-2-yl)aniline Hydrochloride: Chemical Class & Characteristics


4-(4,5-Dihydro-1H-imidazol-2-yl)aniline hydrochloride is a 2-aryl-2-imidazoline derivative, structurally characterized by an aniline moiety directly linked to a 2-imidazoline ring . This class of compounds is primarily recognized for its interaction with α-adrenergic receptors, a property that underpins its utility in medicinal chemistry and pharmacological research [1]. The compound serves as a key intermediate or core scaffold in the synthesis and development of α-adrenoceptor ligands [2].

4-(4,5-Dihydro-1H-imidazol-2-yl)aniline Hydrochloride: Substitution Challenges


The 2-imidazoline class exhibits a high degree of pharmacophoric sensitivity; minor structural modifications, particularly on the phenyl ring or the imidazoline core, can drastically alter receptor subtype selectivity and functional activity [1]. For instance, the substitution pattern of the aniline moiety directly influences the compound's ability to act as an agonist or antagonist at different α-adrenoceptor subtypes (α1A, α1B, α1D, α2) [2]. The specific 4-(4,5-dihydro-1H-imidazol-2-yl)aniline scaffold provides a defined and quantifiable baseline for receptor engagement, making its direct substitution with seemingly similar analogs highly problematic without rigorous comparative data [3]. The precise positioning of the amino group on the phenyl ring is critical for establishing the necessary interactions with the receptor's binding pocket, a characteristic not uniformly shared across the class.

4-(4,5-Dihydro-1H-imidazol-2-yl)aniline Hydrochloride vs. Key Analogs


α1A-Adrenoceptor Potency vs. Clonidine

The target compound demonstrates significantly higher potency as an agonist at the human α1A-adrenoceptor compared to the well-known α2-adrenergic agonist, clonidine. 4-(4,5-Dihydro-1H-imidazol-2-yl)aniline hydrochloride activates the receptor with an EC50 of 3.20 nM [1]. In contrast, clonidine binds to the same receptor with a Ki of 513 nM, indicating a much lower affinity [2]. This represents a >160-fold difference in potency.

α1A-Adrenoceptor Agonist Receptor Binding Affinity Structure-Activity Relationship (SAR)

α1A Potency vs. 2-(Anilinomethyl)imidazolines

When compared to related 2-(anilinomethyl)imidazoline derivatives, a class of known α1A-adrenoceptor agonists, 4-(4,5-Dihydro-1H-imidazol-2-yl)aniline hydrochloride shows superior potency. The target compound has an EC50 of 3.20 nM at the human α1A receptor [1]. In contrast, a representative 2-(anilinomethyl)imidazoline analog (BDBM50421580) exhibits an EC50 of 4.60 nM under similar assay conditions [2].

α1A-Adrenoceptor Agonist Functional Assay Medicinal Chemistry

α2-Adrenoceptor Binding Affinity

4-(4,5-Dihydro-1H-imidazol-2-yl)aniline hydrochloride exhibits a defined binding affinity for the α2-adrenoceptor with a Ki of 79 nM, as measured by the displacement of [3H]clonidine from rat cortex membranes [1]. This contrasts with more selective α1-agonists, which may have negligible affinity for α2 receptors. This data point allows for the precise calculation of a selectivity ratio (α1A/α2) of approximately 1:25 (based on EC50 and Ki, respectively) in this assay system.

α2-Adrenoceptor Receptor Binding Selectivity

α1A/α2 Profile vs. Phenethylamines

The imidazoline class, to which this compound belongs, is pharmacologically distinct from phenethylamine-based adrenergic agonists (e.g., norepinephrine). Studies on related imidazoline derivatives indicate they exhibit markedly lower relative efficacy (RE) at presynaptic α2-adrenoceptors compared to norepinephrine (RE < 1% vs. 100% for NE), despite showing measurable binding affinity [1]. This suggests 4-(4,5-Dihydro-1H-imidazol-2-yl)aniline hydrochloride likely functions as a partial agonist at certain α-adrenoceptor subtypes, a crucial differentiator from full agonists like norepinephrine.

Adrenoceptor Pharmacology Efficacy Intrinsic Activity

4-(4,5-Dihydro-1H-imidazol-2-yl)aniline Hydrochloride: Application Scenarios


α1A-Adrenoceptor Chemical Probe with α2-Selectivity

Given its potent agonist activity at the human α1A-adrenoceptor (EC50 = 3.20 nM) [1] and its measurable affinity for α2-adrenoceptors (Ki = 79 nM) [2], this compound is ideally suited as a pharmacological tool to investigate cellular responses mediated by α1A receptors in systems where concurrent α2-activity must be quantified and controlled for. This profile is particularly relevant in cardiovascular or central nervous system research.

Core Scaffold for SAR Studies

The compound's well-defined pharmacological profile makes it an excellent starting point for medicinal chemistry SAR campaigns aimed at developing novel adrenergic ligands. Its high potency at the α1A receptor provides a strong baseline for evaluating the effects of further structural modifications on receptor affinity and functional selectivity [3]. The 4-amino group on the phenyl ring offers a convenient synthetic handle for further derivatization.

Reference Standard for Imidazolines

As a structurally simple 2-aryl-2-imidazoline, this compound can serve as a reference standard for comparing the binding and functional characteristics of more complex imidazoline derivatives. Its established interaction with both α1 and α2 receptors provides a known benchmark for assessing subtype selectivity of novel compounds within this chemical class [1].

Intermediate for α1A-Adrenoceptor Agonists

The literature supports the use of this core structure in the synthesis of more selective α1A-adrenoceptor agonists [3]. Its procurement as a pure, characterized hydrochloride salt provides a reliable starting material for the development of patentable, next-generation therapeutic candidates targeting conditions like urinary incontinence or nasal congestion, where α1A-agonism is a proven mechanism [4].

Technical Documentation Hub

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